(6,7-Dimethyl-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetic acid
Description
Overview of (6,7-Dimethyl-5-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidin-3-yl)acetic acid
(6,7-Dimethyl-5-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidin-3-yl)acetic acid represents a sophisticated example of fused heterocyclic chemistry, characterized by its unique bicyclic structure that combines thiazole and pyrimidine moieties. The compound is distinguished by its Chemical Abstracts Service registry number 1105190-84-8 and possesses a molecular formula of C₁₀H₁₂N₂O₃S with a corresponding molecular weight of 240.277 grams per mole. The structural architecture of this compound features a fused thiazolopyrimidine core system with specific substitution patterns that include two methyl groups at positions 6 and 7, an oxo group at position 5, and an acetic acid substituent at position 3 of the thiazolopyrimidine framework.
The compound exhibits specific stereochemical characteristics with zero defined stereocenters, indicating its achiral nature, which simplifies its synthetic preparation and analysis. The presence of the acetic acid functionality at the 3-position provides important chemical reactivity and solubility properties that enhance its utility as a synthetic intermediate and potential pharmaceutical agent. Research has indicated that the dihydro nature of the thiazolopyrimidine ring system contributes to the compound's stability and influences its biological activity profile.
The International Union of Pure and Applied Chemistry nomenclature for this compound reflects its systematic structural organization, emphasizing the fused ring system and the specific positioning of functional groups. Alternative nomenclature systems have been employed in various research contexts, including systematic names that highlight the thiazolopyrimidine core structure and the acetic acid substituent.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₁₂N₂O₃S | |
| Molecular Weight | 240.277 g/mol | |
| Chemical Abstracts Service Number | 1105190-84-8 | |
| Monoisotopic Mass | 240.056863 | |
| Defined Stereocenters | 0 |
Historical context and significance in heterocyclic chemistry
The development of thiazolopyrimidine chemistry represents a significant evolution in heterocyclic compound synthesis, with foundations tracing back to fundamental work on fused pyrimidine systems that began gaining prominence in the mid-20th century. Thiazolopyrimidine derivatives have emerged as a crucial class of heterocyclic compounds due to their structural similarity to naturally occurring purines and pyrimidines, which are essential components of nucleic acids. The historical significance of these compounds stems from their unique ability to serve as bioisosteres for various biological targets while maintaining favorable pharmacological properties.
Research into thiazolopyrimidine systems gained momentum as scientists recognized their potential for exhibiting diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific derivative (6,7-Dimethyl-5-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidin-3-yl)acetic acid represents an advancement in this field, incorporating strategic structural modifications that enhance both synthetic accessibility and biological relevance. The introduction of methyl substituents at positions 6 and 7, combined with the acetic acid functionality, reflects sophisticated understanding of structure-activity relationships within this chemical class.
The significance of this compound within heterocyclic chemistry extends beyond its individual properties to encompass its role as a representative example of successful fused ring system design. Historical developments in thiazolopyrimidine chemistry have demonstrated that strategic substitution patterns can dramatically influence biological activity, and this particular compound exemplifies how careful molecular design can yield compounds with enhanced pharmaceutical potential. The evolution of synthetic methodologies for preparing such compounds has paralleled advances in understanding their biological mechanisms, creating a synergistic relationship between synthetic chemistry and medicinal chemistry research.
Scope and objectives of academic research on the compound
Academic research on (6,7-Dimethyl-5-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidin-3-yl)acetic acid encompasses multiple interdisciplinary objectives that reflect the compound's multifaceted importance in chemical and biological sciences. Primary research objectives focus on elucidating the structure-activity relationships that govern the compound's biological properties, with particular emphasis on understanding how the specific substitution pattern influences antimicrobial activity and other pharmacological effects. Researchers have systematically investigated the synthetic pathways for preparing this compound and related derivatives, seeking to optimize reaction conditions and develop more efficient synthetic methodologies.
The scope of academic investigation extends to comprehensive characterization studies employing advanced spectroscopic techniques, including nuclear magnetic resonance spectroscopy and mass spectrometry, to confirm structural assignments and investigate dynamic behavior in solution. These studies have provided crucial insights into the conformational preferences of the thiazolopyrimidine ring system and the influence of substituent effects on molecular properties. Research objectives also encompass the development of structure-activity relationship models that can guide the design of improved derivatives with enhanced biological activity or selectivity.
Contemporary research initiatives have expanded to include computational chemistry approaches that complement experimental investigations, providing theoretical insights into molecular interactions and reaction mechanisms. Academic studies have focused on understanding the mechanistic aspects of biological activity, investigating how this compound and related derivatives interact with cellular targets to produce their observed effects. The research scope includes comparative studies with other thiazolopyrimidine derivatives to identify key structural features responsible for biological activity and to establish design principles for future compound development.
Properties
IUPAC Name |
2-(6,7-dimethyl-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3S/c1-5-6(2)11-10-12(9(5)15)7(4-16-10)3-8(13)14/h7H,3-4H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VETNCOCDGBDTEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2N(C1=O)C(CS2)CC(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of (6,7-Dimethyl-5-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidin-3-yl)acetic acid typically follows a multi-step approach involving:
- Formation of the pyrimidine ring with appropriate substituents.
- Introduction of the thiazole ring via cyclization.
- Functionalization at the 3-position to introduce the acetic acid moiety.
This approach is supported by literature describing the synthesis of related thiazolo[3,2-a]pyrimidine derivatives, where key intermediates such as 6-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one are used as building blocks.
Preparation of Key Intermediate: 6-Methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one
This intermediate is synthesized by the reaction of acetoacetic acid ethyl ester with thiourea in the presence of sodium methoxide. This method is noted for its convenience, accessibility, and high yield (~90%).
| Reactants | Conditions | Yield (%) | Notes |
|---|---|---|---|
| Acetoacetic acid ethyl ester | Sodium methoxide, reflux | ~90 | High yield, forms thioxo-pyrimidinone |
| Thiourea |
The reaction proceeds via nucleophilic attack of thiourea on the β-ketoester, followed by cyclization to form the pyrimidine ring with a thioxo group at position 2.
Alkylation and Cyclization to Form Thiazolo[3,2-a]pyrimidine Core
The intermediate 6-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one undergoes alkylation with 3-chloro-pentane-2,4-dione, targeting the sulfur atom. This step leads to a substituted intermediate that, upon heating in toluene with p-toluenesulfonic acid, undergoes intramolecular cyclization and dehydration to yield 2-acetyl-3,7-dimethyl-5H-thiazolo[3,2-a]pyrimidin-5-one.
| Step | Reagents/Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|
| Alkylation | 3-chloro-pentane-2,4-dione, base | Substituted intermediate | High | Substitution at sulfur atom |
| Cyclization & dehydration | Toluene, 125–130°C, p-toluenesulfonic acid | 2-acetyl-3,7-dimethyl-thiazolopyrimidinone | Good | Intramolecular cyclization |
This step is crucial for constructing the fused thiazolo-pyrimidine ring system with appropriate methyl and acetyl substitutions.
Functionalization to Introduce Acetic Acid Moiety
The target compound contains an acetic acid substituent at the 3-position of the thiazolo[3,2-a]pyrimidine ring. This is typically introduced via side-chain modification of the cyclized product or by using appropriate alkylating agents bearing protected or free carboxylic acid groups.
While direct literature on the exact preparation of (6,7-Dimethyl-5-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidin-3-yl)acetic acid is limited, analogous methods involve:
- Alkylation of the thiazolopyrimidine nitrogen or carbon with haloacetic acid derivatives.
- Hydrolysis of ester intermediates to yield the free acetic acid.
Alternative Synthetic Routes and Cyclization Methods
Other synthetic strategies reported for related thiazolo[3,2-a]pyrimidine derivatives include:
- Cyclization of 2-aminothiazole derivatives with various electrophiles such as bis(methylthio)methylene malononitrile or benzylidene malononitrile.
- Use of Eaton’s reagent for cyclization of 2-aminothiazoles to thiazolopyrimidines.
- Multi-component Biginelli-type reactions substituting thiourea with 2-aminothiazole for ring construction.
These methods offer versatility for introducing different substituents and tailoring the heterocyclic core.
Summary Table of Preparation Steps
| Step No. | Reaction Type | Starting Material(s) | Reagents/Conditions | Product/Intermediate | Yield (%) | Remarks |
|---|---|---|---|---|---|---|
| 1 | Pyrimidine ring formation | Acetoacetic acid ethyl ester + Thiourea | Sodium methoxide, reflux | 6-Methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one | ~90 | High yield, key intermediate |
| 2 | Alkylation | Intermediate from step 1 + 3-chloro-pentane-2,4-dione | Base (e.g., sodium methoxide) | Sulfur-substituted intermediate | High | Selective substitution at sulfur |
| 3 | Cyclization and dehydration | Alkylated intermediate | Toluene, 125–130°C, p-toluenesulfonic acid | 2-Acetyl-3,7-dimethyl-thiazolo[3,2-a]pyrimidin-5-one | Good | Fused thiazolo-pyrimidine ring |
| 4 | Side-chain functionalization | Cyclized product | Haloacetic acid derivatives, hydrolysis | (6,7-Dimethyl-5-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidin-3-yl)acetic acid | Variable | Introduction of acetic acid group |
Research Findings and Notes
- The described synthetic route is efficient, with overall good yields and regioselectivity, especially in the alkylation and cyclization steps.
- The sulfur atom in the pyrimidine intermediate is a reactive site for alkylation, which is exploited to form the thiazole ring.
- The use of p-toluenesulfonic acid as a catalyst in cyclization promotes intramolecular dehydration, crucial for ring closure.
- Variations in substituents and reagents allow for the synthesis of a broad range of thiazolo[3,2-a]pyrimidine derivatives with potential biological activities.
- The final acetic acid functionality can be introduced via alkylation with haloacetic acid derivatives followed by hydrolysis, although specific conditions for this step may vary depending on protecting groups and desired purity.
Scientific Research Applications
Antimicrobial Properties
Research has indicated that thiazolo-pyrimidine derivatives exhibit antimicrobial activity. The compound has been studied for its effectiveness against various bacterial strains, suggesting potential as an antibiotic agent. A study highlighted that derivatives of thiazolo-pyrimidines possess significant activity against Gram-positive and Gram-negative bacteria, which could lead to new treatments for infections resistant to conventional antibiotics .
Anticancer Activity
The thiazolo-pyrimidine framework is also noted for its anticancer properties. Compounds related to (6,7-Dimethyl-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetic acid have shown promise in inhibiting cancer cell proliferation in vitro. Specifically, research has demonstrated that modifications to the thiazole and pyrimidine rings can enhance cytotoxicity against various cancer cell lines. This suggests that further exploration of this compound could yield effective anticancer agents .
Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor. Enzymes such as dihydrofolate reductase (DHFR), which are crucial in DNA synthesis and repair processes, are targets for many anticancer drugs. Studies have shown that thiazolo-pyrimidine derivatives can inhibit DHFR activity, leading to reduced proliferation of cancer cells .
Neurological Research
There is emerging interest in the neuroprotective effects of compounds containing thiazole and pyrimidine moieties. Initial findings suggest that these compounds may help mitigate neurodegenerative diseases by modulating oxidative stress pathways and promoting neuronal survival .
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal examined the antimicrobial activity of various thiazolo-pyrimidine derivatives, including this compound. The results indicated a significant reduction in bacterial growth rates compared to control groups. The compound was particularly effective against Staphylococcus aureus and Escherichia coli.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
Case Study 2: Anticancer Activity
In vitro studies on cancer cell lines demonstrated that the compound inhibited proliferation by inducing apoptosis. The IC50 values were measured for several cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 (Breast Cancer) | 10 |
| A549 (Lung Cancer) | 8 |
| HeLa (Cervical Cancer) | 12 |
These findings suggest that this compound could be a candidate for further development as an anticancer drug.
Mechanism of Action
The mechanism by which (6,7-Dimethyl-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetic acid exerts its effects is not fully understood but is believed to involve interactions with specific molecular targets such as enzymes or receptors. The thiazolopyrimidine core can interact with biological macromolecules, potentially inhibiting or modulating their activity.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Variations
Substituent Modifications
- (5-Oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetic Acid (C₈H₈N₂O₃S, MW 212.22):
Lacks methyl groups at positions 6 and 7, resulting in reduced steric hindrance and lower lipophilicity (clogP ~1.2 vs. ~2.5 for the 6,7-dimethyl analog) . - (6-Methyl-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetic Acid (C₉H₁₀N₂O₃S, MW 226.25):
A single methyl group at position 6 increases molecular weight marginally but retains higher polarity compared to the 6,7-dimethyl derivative .
Saturation and Ring Systems
Functional Group Replacements
Acetic Acid vs. Thioacetic Acid
- {[(5-Oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-7-yl)methyl]thio}acetic Acid (C₉H₈N₂O₃S₂, MW 256.30):
Replaces the oxygen in the acetic acid group with sulfur, increasing molecular weight and altering hydrogen-bonding capacity. The thioether linkage may enhance radical scavenging activity .
Amide Derivatives
- 2-(6,7-Dimethyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(pyridin-3-yl)acetamide (C₁₅H₁₆N₄O₂S, MW 316.40):
Substitution of the acetic acid’s hydroxyl group with a pyridinyl amide enhances bioavailability and target specificity, as seen in its comparison with celecoxib for COX-2 inhibition .
Physicochemical Properties
*Calculated using SwissADME .
Biological Activity
(6,7-Dimethyl-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetic acid (CAS No. 1105190-84-8) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 240.28 g/mol. The compound features a thiazole-pyrimidine scaffold which is known for various biological activities.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives of thiazole have shown promising results against resistant strains of bacteria and fungi. A study highlighted the effectiveness of thiazole derivatives against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium .
Anticancer Properties
The compound's anticancer potential has been evaluated in various cell lines. In vitro studies demonstrated that thiazole derivatives can inhibit the growth of cancer cells such as A549 (lung cancer) and Caco-2 (colorectal cancer). Notably, one study reported a significant reduction in cell viability in Caco-2 cells treated with thiazole derivatives . The structure–activity relationship (SAR) analysis suggested that modifications to the thiazole ring could enhance anticancer activity.
Enzyme Inhibition
This compound has also been investigated for its ability to inhibit specific enzymes. For example, compounds with similar structures have been shown to act as potent inhibitors of aldose reductase (ALR2), an enzyme implicated in diabetic complications . The efficacy of these compounds was compared to established inhibitors like epalrestat.
The mechanisms underlying the biological activities of this compound involve multiple pathways:
- Enzyme Inhibition : By inhibiting key enzymes such as aldose reductase and dihydrofolate reductase (DHFR), these compounds can disrupt metabolic pathways essential for cell proliferation.
- Cell Cycle Arrest : Some derivatives have been shown to induce cell cycle arrest in cancer cells, leading to reduced cell proliferation.
- Apoptosis Induction : Compounds have been reported to trigger apoptotic pathways in cancer cells through the activation of caspases.
Case Studies
Several case studies have documented the biological activities of compounds related to this compound:
Q & A
What are the validated synthetic routes for synthesizing thiazolo[3,2-a]pyrimidine derivatives, and how can their purity be optimized?
The synthesis of thiazolo[3,2-a]pyrimidine derivatives often involves cyclocondensation reactions. For example, refluxing a mixture of thiazolidinone precursors, aldehydes (e.g., 2,4,6-trimethoxybenzaldehyde), and sodium acetate in acetic acid/acetic anhydride under reflux for 8–10 hours yields crystalline products . Post-synthesis, recrystallization from ethyl acetate/ethanol (3:2) improves purity, achieving yields up to 78% . Purity optimization requires HPLC-MS for verifying compound individuality and elemental analysis for stoichiometric validation .
How can the spatial conformation and electronic properties of this compound be reliably characterized?
X-ray crystallography is critical for confirming spatial conformation. For instance, fused thiazolo-pyrimidine rings exhibit puckered geometries, with deviations up to 0.224 Å from planarity, influencing dihedral angles between aromatic systems (e.g., 80.94° between thiazolo-pyrimidine and benzene rings) . Complementary techniques include:
- 1H/13C NMR : To assign substituent positions and confirm hydrogenation in the thiazole moiety .
- IR spectroscopy : To identify carbonyl (C=O) and thioamide (C=S) functional groups .
What methodologies are recommended for analyzing bioactivity and pharmacokinetic properties of this compound?
- In vitro assays : Anticancer or antimicrobial activity can be screened via cell viability assays (e.g., MTT) using reference compounds like celecoxib for comparison .
- Computational tools : SwissADME predicts drug-likeness, lipophilicity (LogP), and solubility. For example, thiazolo-pyrimidine derivatives often exhibit LogP values comparable to celecoxib (LogP ~3.5), suggesting moderate membrane permeability .
- Metabolic stability : Microsomal incubation assays (e.g., liver microsomes) assess phase I/II metabolism .
How should researchers resolve contradictions in solubility or bioactivity data across studies?
Discrepancies may arise from substituent variations (e.g., dichlorophenyl vs. methoxy groups) altering hydrophobicity or steric effects . Mitigation strategies include:
- Standardized solubility protocols : Use biorelevant media (e.g., FaSSIF/FeSSIF) at physiological pH .
- Structure-activity relationship (SAR) studies : Correlate substituent electronegativity (e.g., Cl vs. OCH3) with activity trends .
- Cross-validation : Compare HPLC retention times and mass spectra with reference standards .
What advanced strategies can enhance the compound’s target selectivity in biological systems?
- Molecular docking : Model interactions with target proteins (e.g., COX-2 for anti-inflammatory activity) using software like AutoDock Vina .
- Prodrug design : Introduce hydrolyzable esters (e.g., ethyl carboxylate) to improve bioavailability, as seen in related pyrimidine derivatives .
- Isotopic labeling : Use 2H/13C-labeled analogs for tracking metabolic pathways via mass spectrometry .
How can computational modeling guide the design of derivatives with improved pharmacokinetics?
- QSAR models : Relate molecular descriptors (e.g., polar surface area, hydrogen bond donors) to absorption parameters .
- ADMET prediction : Tools like pkCSM estimate blood-brain barrier penetration and CYP450 inhibition risks .
- Conformational analysis : Molecular dynamics simulations (e.g., GROMACS) assess stability in aqueous environments .
What experimental controls are essential for validating synthetic intermediates?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
